6-[2-(3-Chloro-4-methoxyphenyl)hydrazinylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one
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Overview
Description
6-[2-(3-Chloro-4-methoxyphenyl)hydrazinylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one is an organic compound with a complex structure It is characterized by the presence of a hydrazinylidene group attached to a cyclohexa-2,4-dien-1-one ring, along with a diethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(3-Chloro-4-methoxyphenyl)hydrazinylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one typically involves the following steps:
Formation of the hydrazinylidene intermediate: This step involves the reaction of 3-chloro-4-methoxyaniline with hydrazine hydrate under acidic conditions to form the corresponding hydrazine derivative.
Cyclization: The hydrazine derivative is then reacted with diethylamine and a suitable cyclizing agent, such as acetic anhydride, to form the cyclohexa-2,4-dien-1-one ring structure.
Final assembly: The final step involves the coupling of the hydrazinylidene intermediate with the cyclohexa-2,4-dien-1-one ring under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-[2-(3-Chloro-4-methoxyphenyl)hydrazinylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and methoxy positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine and hydrazine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-[2-(3-Chloro-4-methoxyphenyl)hydrazinylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-[2-(3-Chloro-4-methoxyphenyl)hydrazinylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
6-[2-(4-Methoxyphenyl)hydrazinylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one: Similar structure but lacks the chloro substituent.
6-[2-(3-Chlorophenyl)hydrazinylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one: Similar structure but lacks the methoxy substituent.
Uniqueness
6-[2-(3-Chloro-4-methoxyphenyl)hydrazinylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one is unique due to the presence of both chloro and methoxy substituents on the phenyl ring. This combination of substituents can influence the compound’s reactivity, stability, and biological activity, making it distinct from similar compounds.
Properties
CAS No. |
153196-64-6 |
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Molecular Formula |
C17H20ClN3O2 |
Molecular Weight |
333.8 g/mol |
IUPAC Name |
2-[(3-chloro-4-methoxyphenyl)diazenyl]-5-(diethylamino)phenol |
InChI |
InChI=1S/C17H20ClN3O2/c1-4-21(5-2)13-7-8-15(16(22)11-13)20-19-12-6-9-17(23-3)14(18)10-12/h6-11,22H,4-5H2,1-3H3 |
InChI Key |
DFZWWROFBILNML-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=CC(=C(C=C2)OC)Cl)O |
Origin of Product |
United States |
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